4-Nitro-N-phenylbenzene-1-carboximidamide
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Overview
Description
4-Nitro-N-phenylbenzene-1-carboximidamide is an organic compound with the molecular formula C₁₃H₁₁N₃O₂. It is characterized by the presence of a nitro group (-NO₂) and a phenyl group attached to a benzene ring, along with a carboximidamide functional group. This compound is primarily used in research settings and has various applications in chemistry and related fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Nitro-N-phenylbenzene-1-carboximidamide typically involves the reaction of 4-nitrobenzoyl chloride with aniline in the presence of a base such as pyridine. The reaction proceeds through nucleophilic substitution, where the amine group of aniline attacks the carbonyl carbon of the benzoyl chloride, leading to the formation of the carboximidamide product.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.
Types of Reactions:
Oxidation: The nitro group in this compound can undergo reduction to form corresponding amines.
Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) to yield 4-amino-N-phenylbenzene-1-carboximidamide.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) catalyst.
Substitution: Concentrated nitric acid (HNO₃) for nitration, halogens (Cl₂, Br₂) for halogenation.
Major Products:
Reduction: 4-Amino-N-phenylbenzene-1-carboximidamide.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
4-Nitro-N-phenylbenzene-1-carboximidamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Nitro-N-phenylbenzene-1-carboximidamide is not fully understood. it is believed to interact with specific molecular targets and pathways, depending on its application. For instance, in biological systems, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects.
Comparison with Similar Compounds
4-Nitrobenzamide: Similar structure but lacks the phenyl group attached to the carboximidamide.
4-Nitroaniline: Contains a nitro group and an amine group but lacks the carboximidamide functionality.
N-Phenylbenzamide: Similar structure but lacks the nitro group.
Uniqueness: 4-Nitro-N-phenylbenzene-1-carboximidamide is unique due to the presence of both the nitro group and the carboximidamide functionality, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C13H11N3O2 |
---|---|
Molecular Weight |
241.24 g/mol |
IUPAC Name |
4-nitro-N'-phenylbenzenecarboximidamide |
InChI |
InChI=1S/C13H11N3O2/c14-13(15-11-4-2-1-3-5-11)10-6-8-12(9-7-10)16(17)18/h1-9H,(H2,14,15) |
InChI Key |
CGHFZKMZCISGOY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N=C(C2=CC=C(C=C2)[N+](=O)[O-])N |
Origin of Product |
United States |
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